molecular formula C19H22N6OS B2862456 2-(Benzylthio)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)ethanone CAS No. 2034348-42-8

2-(Benzylthio)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)ethanone

Cat. No.: B2862456
CAS No.: 2034348-42-8
M. Wt: 382.49
InChI Key: JSKWANMITMASBU-UHFFFAOYSA-N
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Description

2-(Benzylthio)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C19H22N6OS and its molecular weight is 382.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activities

  • A study detailed the synthesis of novel pyrazolo[1,5‐a]pyrimidine, 1,2,4‐triazolo[1,5‐a]pyrimidine, pyrido[2,3‐d]pyrimidine, and other derivatives incorporating a thiazolo[3,2‐a]benzimidazole moiety, showing moderate effects against some bacterial and fungal species (H. Abdel‐Aziz et al., 2008).

Synthesis and Antifungal Activity

  • Research on the synthesis, antibacterial, and antifungal activity of new pyrazoline and pyrazole derivatives highlighted the potential of these compounds in combating microbial infections, with some showing promising results against E. coli, P. aeruginosa, S. aureus, and C. albicans (S. Y. Hassan, 2013).

Synthesis and Characterization of Piperazine Derivatives

  • Another study focused on the synthesis of orthogonally protected piperazines from which a variety of 2-substituted piperazines could be prepared, indicating the versatility of these compounds in chemical synthesis (R. Clark & D. Elbaum, 2007).

Synthesis of Triazole Derivatives and Their Antimicrobial Activities

  • The synthesis of 1,2,4-triazole derivatives and their evaluation for antimicrobial activities were explored, with some compounds displaying good or moderate activities against test microorganisms, underscoring the potential of these derivatives in pharmaceutical applications (H. Bektaş et al., 2007).

Synthesis of Diheteroaryl Thienothiophene Derivatives

  • Research into the synthesis and chemical characterization of new diheteroaryl thienothiophene derivatives revealed their potential for further pharmacological investigation due to their complex structures (Y. Mabkhot et al., 2011).

Properties

IUPAC Name

2-benzylsulfanyl-1-[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6OS/c1-15-21-22-19-18(20-7-8-25(15)19)24-11-9-23(10-12-24)17(26)14-27-13-16-5-3-2-4-6-16/h2-8H,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSKWANMITMASBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)CSCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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